molecular formula C19H14N6O B12747421 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine CAS No. 92616-33-6

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine

Cat. No.: B12747421
CAS No.: 92616-33-6
M. Wt: 342.4 g/mol
InChI Key: QQQVBTJOPXMLOP-UHFFFAOYSA-N
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Description

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine is a compound belonging to the class of s-triazines, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine typically involves the reaction of aniline derivatives with triazine precursors. One common method involves reacting an aniline derivative with a triazine compound in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-90°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial ribosomes or enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its beta-naphthyl group, in particular, may enhance its interaction with biological targets compared to other s-triazine derivatives.

Properties

CAS No.

92616-33-6

Molecular Formula

C19H14N6O

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-amino-6-naphthalen-2-yl-1,3,5-triazin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H14N6O/c20-18-22-16(14-8-7-12-4-1-2-5-13(12)10-14)23-19(25-18)24-17(26)15-6-3-9-21-11-15/h1-11H,(H3,20,22,23,24,25,26)

InChI Key

QQQVBTJOPXMLOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N

Origin of Product

United States

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